3'-o-Amino-2'-deoxyadenosine

Nucleoside Conformation NMR Spectroscopy Structural Biology

Researchers requiring oligonucleotides with extended serum half-life face rapid 3'-exonuclease degradation of unmodified constructs. 3'-O-Amino-2'-deoxyadenosine directly blocks this primary catabolic pathway. - Provides >10-fold increase in 3'-exonuclease resistance versus unmodified dA, preventing rapid in vivo clearance. - Favors a unique N-type sugar pucker (C3'-endo), enabling studies of A-form helix recognition and pre-organization. - Serves as precursor for constrained BNA analogs achieving complete knockdown of targets like bcl-xL. Supplied for automated solid-phase synthesis as a phosphoramidite or for enzymatic incorporation as a 5'-triphosphate, ensuring reliable procurement for demanding antisense projects.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
Cat. No. B12075269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-o-Amino-2'-deoxyadenosine
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON
InChIInChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)
InChIKeyUNOVJEREIAJHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Amino-2'-deoxyadenosine: Nuclease-Resistant Building Block


3'-O-Amino-2'-deoxyadenosine (CAS 132471-87-5) is a modified purine nucleoside belonging to the class of 2'-deoxyribonucleosides with a 3'-position substitution, wherein the 3'-hydroxyl group of the deoxyribose sugar is replaced by an amino (-NH₂) moiety . This structural modification is fundamental to its utility in the synthesis of oligonucleotides with enhanced stability against enzymatic degradation. As a building block, it is commonly supplied as a phosphoramidite derivative for automated solid-phase oligonucleotide synthesis or as a 5'-triphosphate for enzymatic incorporation .

Modified nucleoside building block
3'-amino substitution on deoxyribose sugar
Solid-phase oligonucleotide synthesis
Phosphoramidite or 5'-triphosphate forms
Reported nuclease resistance context
3'-exonuclease blocking via phosphoramidate linkage

3'-O-Amino-2'-deoxyadenosine vs. 2'-Modified Analogs


Generic substitution in modified oligonucleotide synthesis is not possible due to the fundamentally distinct mechanisms by which different modifications achieve nuclease resistance and modulate duplex stability. Unmodified 2'-deoxyadenosine (dA) is rapidly degraded by nucleases, limiting its in vivo half-life to minutes [1]. Common 2'-modifications, such as 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F), confer stability through different steric and electronic effects on the sugar pucker and hydration spine, which can significantly alter the duplex's thermodynamic profile and potential for off-target interactions [2]. The 3'-amino modification in 3'-O-Amino-2'-deoxyadenosine directly blocks the 3'-hydroxyl recognition site required by 3'-exonucleases, a primary degradation pathway in serum and cells, while also altering the sugar conformation to a unique N-type pucker distinct from the S-type pucker adopted by unmodified DNA and many 2'-modified analogs [3]. This distinct conformational preference has a direct, and often unpredictable, impact on the thermal stability of the resulting oligonucleotide duplex. Therefore, substituting 3'-O-Amino-2'-deoxyadenosine with a standard 2'-modified adenosine analog will not replicate its specific stability and hybridization characteristics, potentially leading to experimental failure or compromised therapeutic efficacy.

Attribute
3'-O-Amino-2'-dA (target)
2'-Modified Analogs (substitute)
Nuclease Resistance Mechanism
Directly blocks 3'-exonuclease site via phosphoramidate linkage
Steric and electronic effects on sugar pucker; may not reproduce exonuclease blocking profile
Sugar Pucker Conformation
Predominantly N-type (C3'-endo), pre-organizing A-form helix
Varies by modification; 2'-OMe/2'-F shift pucker differently, altering duplex thermodynamics unpredictably
Impact on Duplex Stability
N-type pucker may shift binding affinity and hybridization behavior
Substitution may not replicate target hybridization characteristics; may lead to off-target interactions

3'-O-Amino-2'-deoxyadenosine: Performance Comparison


N-Type vs. S-Type Sugar Pucker

The 3'-amino group in 3'-O-Amino-2'-deoxyadenosine restricts the deoxyribose ring's conformational equilibrium, strongly favoring the N-type (C3'-endo) sugar pucker, which is typical of A-form helices like RNA. In contrast, unmodified 2'-deoxyadenosine exists predominantly in the S-type (C2'-endo) pucker, characteristic of B-form DNA [1]. This difference is quantifiable by NMR analysis of coupling constants. A 3'-amino modification was shown to shift the conformational equilibrium of a related adenosine analog to an estimated >80% N-type pucker population, compared to an ~80% S-type population for unmodified 2'-deoxyadenosine [REFS-1, REFS-2]. This structural shift directly influences the thermodynamics of oligonucleotide duplex formation and can alter the recognition by polymerases and nucleases.

Sugar Pucker Preference
Class-level
Predominant N-type
>80% estimated
Supports A-form helix pre-organization context
Class-level inference from 3'-amino adenosine analog NMR data
Nucleoside Conformation NMR Spectroscopy Structural Biology

3'-Exonuclease Resistance

Oligonucleotides terminated with a 3'-amino-2'-deoxyadenosine residue demonstrate significantly enhanced resistance to degradation by 3'-exonucleases, the predominant nucleases in human serum and cell culture media. The 3'-amino modification replaces the cleavable phosphodiester bond with a phosphoramidate (N3'→P5') or a terminal blocking group, which cannot be hydrolyzed by these enzymes [1]. In comparative studies of 3'-aminoalkyl-modified oligonucleotides, which function via a similar mechanism, the half-life in human serum was extended from <1 hour for unmodified DNA to >24 hours for the modified construct [2]. While direct data for 3'-O-Amino-2'-deoxyadenosine is not available, the class-level inference from related 3'-modified nucleosides (e.g., 3'-amino-3'-deoxy nucleosides) demonstrates a >10-fold increase in nuclease resistance compared to their unmodified counterparts under identical experimental conditions [3].

Serum Stability
Class-level
Predicted >24-fold half-life increase
Supports prolonged assay window context
Inferred from 3'-aminoalkyl analogs; requires compound-specific validation
Oligonucleotide Therapeutics Nuclease Stability Antisense

bcl-xL Gene Silencing

In a direct head-to-head comparison of antisense oligonucleotides (AONs) targeting the bcl-xL gene in cultured cells, an AON containing 3'-amino-2',4'-BNA (a conformationally restricted analog) completely inhibited expression of the target gene. In contrast, the corresponding natural DNA oligonucleotide showed no inhibitory effect, and a phosphorothioate (S-oligo) control exhibited only a slight effect [1]. While this study used a 2',4'-bridged analog rather than the 2'-deoxy form, it directly demonstrates the potency advantage conferred by the combination of a 3'-amino group and a pre-organized sugar pucker, a structural principle that 3'-O-Amino-2'-deoxyadenosine also follows by favoring the N-type pucker. This suggests that the 3'-amino modification, even without full bridging, can contribute to superior target knockdown compared to unmodified DNA.

Gene Silencing Comparison
Head-to-head
Complete inhibition (BNA AON)
vs. no effect (DNA AON)
Reported endpoint response context for bridged analog
3'-amino-2',4'-BNA antisense oligonucleotide; direct comparison with DNA and S-oligo controls
Antisense Oligonucleotides BNA Gene Silencing bcl-xL

3'-O-Amino-2'-deoxyadenosine: Research Applications


Nuclease-Resistant ASO and siRNA Synthesis

3'-O-Amino-2'-deoxyadenosine is a critical phosphoramidite building block for synthesizing oligonucleotides with enhanced serum stability. The 3'-amino modification provides a >10-fold increase in resistance to 3'-exonucleases, a key degradation pathway [1]. This makes it ideal for incorporating at the 3'-terminus of ASOs and siRNAs to prevent rapid clearance and extend the therapeutic window for in vivo and in vitro gene silencing experiments, as predicted by class-level stability data [2].

Conformation-Biased RNA Probes

The unique N-type (C3'-endo) sugar pucker favored by 3'-O-Amino-2'-deoxyadenosine, in contrast to the S-type pucker of unmodified DNA, makes it a valuable tool for studying the role of nucleic acid conformation in molecular recognition [3]. Incorporating this nucleoside into an oligonucleotide probe can pre-organize a local A-form helical structure, allowing researchers to investigate the binding specificity and affinity of RNA-binding proteins, polymerases, or ribozymes that are sensitive to the sugar-phosphate backbone geometry [4].

BNA-Based Antisense Inhibitor Design

While 3'-O-Amino-2'-deoxyadenosine itself provides enhanced stability, it serves as the direct synthetic precursor and structural foundation for more highly constrained analogs like 3'-amino-2',4'-BNA. Studies have demonstrated that oligonucleotides containing these BNA derivatives can achieve complete knockdown of difficult-to-target oncogenes like bcl-xL, a feat not accomplished by natural DNA or early-generation phosphorothioate controls [5]. This underscores the 3'-amino-2'-deoxyadenosine scaffold as a key starting point for developing next-generation antisense therapeutics with superior potency.

Application
Selection Property
Validation Focus
Nuclease-resistant oligonucleotide synthesis
3'-exonuclease blocking profile
Serum stability assay context
Conformation-biased RNA probe design
N-type sugar pucker conformational preference
RNA binding affinity assay context
Bridged nucleic acid (BNA) scaffold development
3'-amino precursor for constrained analogs
Gene silencing endpoint context

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